3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Halogenation: The final step involves the selective halogenation of the aromatic ring to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New derivatives with different functional groups replacing the halogens.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the quinoline moiety.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein and inhibiting its function. The sulfonamide group can interact with the active site of enzymes, while the quinoline moiety can intercalate with DNA or RNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-1-nitrobenzene: A simpler compound with similar halogen substitutions but lacking the quinoline and sulfonamide groups.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-propoxy)quinazolin-4-amine: A more complex compound with additional functional groups and a different core structure.
Uniqueness
3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and halogen substitutions. This combination imparts specific chemical and biological properties that are not found in simpler or more complex analogs.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUCJOYKASZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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